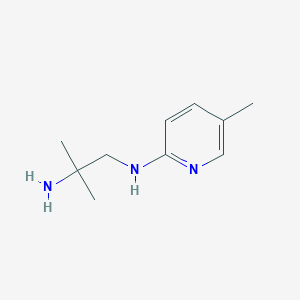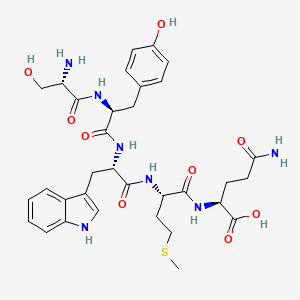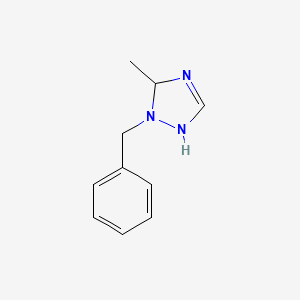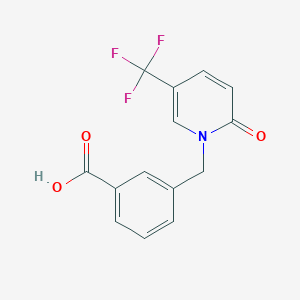
2,4,6-Trichloro-6-hydroxycyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trichloro-6-hydroxycyclohexa-2,4-dien-1-one is a chlorinated organic compound with the molecular formula C6H3Cl3O2 It is known for its unique structure, which includes three chlorine atoms and a hydroxyl group attached to a cyclohexa-2,4-dien-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-6-hydroxycyclohexa-2,4-dien-1-one typically involves the chlorination of hydroxycyclohexadienone derivatives. One common method is the chlorination of 6-hydroxycyclohexa-2,4-dien-1-one using chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The chlorination reaction is monitored using analytical techniques such as gas chromatography to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichloro-6-hydroxycyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can convert it to less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated hydroxycyclohexadienones.
Substitution: Various substituted hydroxycyclohexadienones depending on the nucleophile used.
Scientific Research Applications
2,4,6-Trichloro-6-hydroxycyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4,6-Trichloro-6-hydroxycyclohexa-2,4-dien-1-one involves its interaction with cellular components. The compound can form reactive intermediates that interact with proteins, nucleic acids, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can induce oxidative stress and disrupt cellular processes .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxycyclohexa-2,4-dien-1-one: A non-chlorinated analog with similar structural features.
2,4,6-Trichlorophenol: A chlorinated phenol with similar chlorine substitution but different functional groups.
2,4,6-Trichloro-4-hydroxybenzaldehyde: Another chlorinated compound with a hydroxyl group and aldehyde functionality.
Uniqueness
2,4,6-Trichloro-6-hydroxycyclohexa-2,4-dien-1-one is unique due to its specific arrangement of chlorine atoms and the presence of a hydroxyl group on a cyclohexa-2,4-dien-1-one ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
591755-78-1 |
|---|---|
Molecular Formula |
C6H3Cl3O2 |
Molecular Weight |
213.4 g/mol |
IUPAC Name |
2,4,6-trichloro-6-hydroxycyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C6H3Cl3O2/c7-3-1-4(8)5(10)6(9,11)2-3/h1-2,11H |
InChI Key |
VNXUSXRZLSGWKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(C=C1Cl)(O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


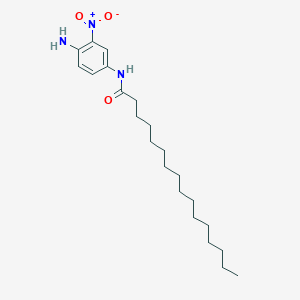
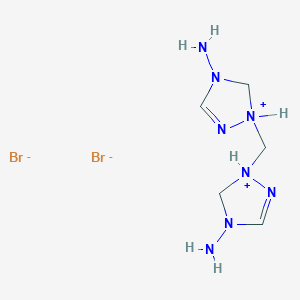

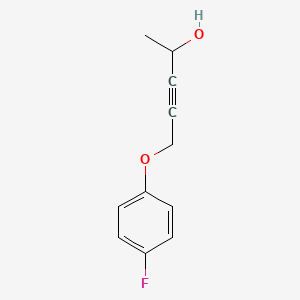
![[3-methyl-3-[(4R,8R)-4,8,12-trimethyltridecyl]oxiran-2-yl]methanol](/img/structure/B14240773.png)
![1-Propyl-4-(3,4,5-trifluorophenyl)bicyclo[2.2.2]octane](/img/structure/B14240780.png)
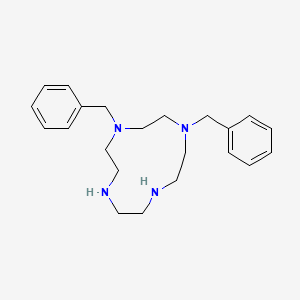

![Borane, dichloro[(trichlorosilyl)methyl]-](/img/structure/B14240802.png)
![1-[4-(3-Chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14240810.png)
